VMAT2 Binding Affinity: Lobelane Hydrochloride vs. Parent Lobeline and meso-Transdiene (MTD)
Lobelane hydrochloride exhibits a Ki of 45 nM for inhibition of [³H]dopamine uptake into rat striatal synaptic vesicles, representing a 5-fold improvement in VMAT2 binding affinity compared to the parent compound lobeline (Ki = 5.46 μM) in [³H]methoxytetrabenazine binding assays [1]. In head-to-head comparison with meso-transdiene (MTD), another defunctionalized lobeline analogue, lobelane demonstrates superior VMAT2 selectivity due to reduced DAT affinity (see Evidence Item 2) [2]. While MTD exhibits a lower Ki at DAT (0.58 μM) than lobelane (Ki not explicitly reported for DAT in the same assay, but selectivity ratio favors lobelane), lobelane's retention of high VMAT2 affinity without concomitant DAT binding enhancement makes it the preferred VMAT2-selective research tool [2].
| Evidence Dimension | VMAT2 binding affinity (Ki) |
|---|---|
| Target Compound Data | 45 nM (inhibition of [³H]dopamine uptake into striatal synaptic vesicles); 0.92 μM (inhibition of [³H]methoxytetrabenazine binding to VMAT2) |
| Comparator Or Baseline | Lobeline: 5.46 μM ([³H]methoxytetrabenazine binding); MTD: enhanced DAT affinity (Ki = 0.58 μM) |
| Quantified Difference | Lobelane is 5-fold more potent than lobeline in [³H]methoxytetrabenazine binding (0.92 μM vs. 5.46 μM). Lobelane retains VMAT2 selectivity versus MTD, which shows enhanced DAT binding. |
| Conditions | Rat striatal synaptic vesicles; [³H]dopamine uptake assay; [³H]methoxytetrabenazine binding assay |
Why This Matters
Superior VMAT2 binding affinity relative to the natural product lobeline, combined with reduced off-target DAT affinity relative to MTD, positions lobelane hydrochloride as a more selective VMAT2 probe for target validation studies in psychostimulant abuse research.
- [1] Miller DK, Crooks PA, Zheng G, Grinevich VP, Norrholm SD, Dwoskin LP. Lobeline Analogs with Enhanced Affinity and Selectivity for Plasmalemma and Vesicular Monoamine Transporters. J Pharmacol Exp Ther. 2004;310(3):1035-1045. doi:10.1124/jpet.104.068098 View Source
- [2] Zheng G, Dwoskin LP, Deaciuc AG, Norrholm SD, Crooks PA. Defunctionalized Lobeline Analogues: Structure–Activity of Novel Ligands for the Vesicular Monoamine Transporter. J Med Chem. 2005;48(17):5551-5560. doi:10.1021/jm0501228 View Source
